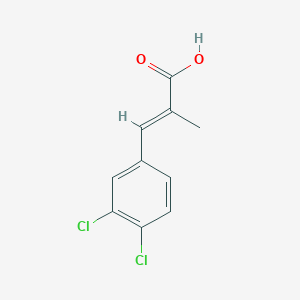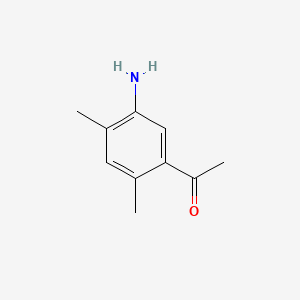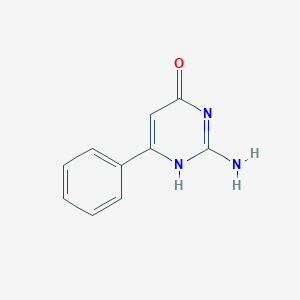![molecular formula C17H16N2O B7771905 10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one CAS No. 5983-52-8](/img/structure/B7771905.png)
10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one is an organic compound that belongs to the class of isoindolines, characterized by a fused bicyclic structure. This unique structure imparts it with significant chemical and biological properties, making it of interest in various fields including synthetic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one typically involves a multi-step process. One common synthetic route starts with the reaction of an isoindoline precursor with a phenyl substituted pyrimidine through a cyclization reaction. This reaction is usually carried out under acidic conditions with a catalyst such as trifluoroacetic acid at elevated temperatures (around 80-100°C).
Industrial Production Methods
For industrial-scale production, the process is often optimized to enhance yield and reduce costs. This involves fine-tuning reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-quality output. Solvents are often recycled to minimize environmental impact, and purification steps like recrystallization or chromatography are employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one can undergo various chemical reactions:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) facilitate substitution reactions.
Major Products
Depending on the reaction conditions, the major products formed include oxidized or reduced derivatives, substituted isoindolines, and possibly rearranged molecules under certain conditions.
Aplicaciones Científicas De Investigación
10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in constructing complex molecular architectures.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of advanced materials with specific electronic or optical properties, such as in the design of organic semiconductors.
Mecanismo De Acción
The mechanism by which 10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one exerts its effects is often related to its interaction with biological macromolecules. It can bind to specific proteins or nucleic acids, altering their function. For instance, it may inhibit an enzyme by binding to its active site, blocking substrate access and thereby modulating metabolic pathways. Its pathways often involve signal transduction mechanisms or cellular response alterations.
Comparación Con Compuestos Similares
Similar Compounds
10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindoline
1,3,4,10b-tetrahydro-2H-pyrimido[2,1-a]isoindol-6-one
1,3,4,10b-tetrahydro-2H-pyrimido[2,1-a]isoindol-10b-phenyl-6-one
Uniqueness
Compared to similar compounds, 10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one is distinguished by its phenyl substitution at the 10B position, which imparts distinct chemical and physical properties. This phenyl group can enhance its reactivity and interaction with biological molecules, potentially increasing its efficacy in scientific and medicinal applications.
This uniqueness makes it a valuable compound for further research and development across various scientific disciplines.
Propiedades
IUPAC Name |
10b-phenyl-1,2,3,4-tetrahydropyrimido[2,1-a]isoindol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-16-14-9-4-5-10-15(14)17(13-7-2-1-3-8-13)18-11-6-12-19(16)17/h1-5,7-10,18H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMQDIXGYNLHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(C3=CC=CC=C3C(=O)N2C1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804346 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5983-52-8 |
Source


|
| Record name | 1,2,3,4,6,10B-HEXAHYDRO-10B-PHENYLPYRIMIDO(2,1-A)ISOINDOL-6-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

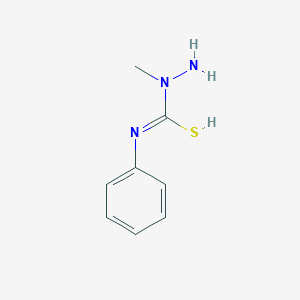
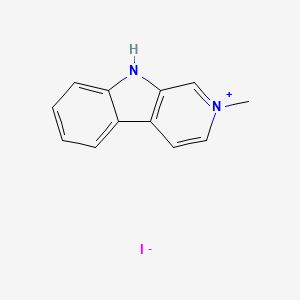
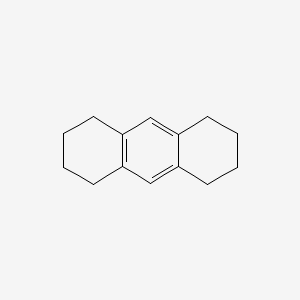
![11H-Benzo[a]fluorene](/img/structure/B7771875.png)

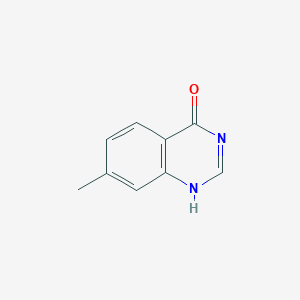
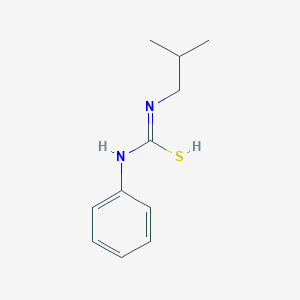
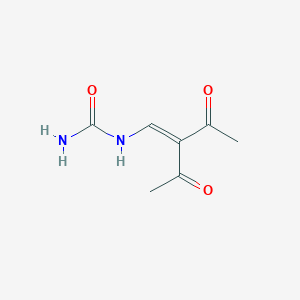
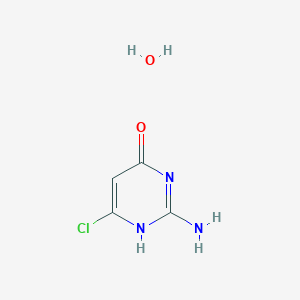
![3-(Cyclohexylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7771915.png)
